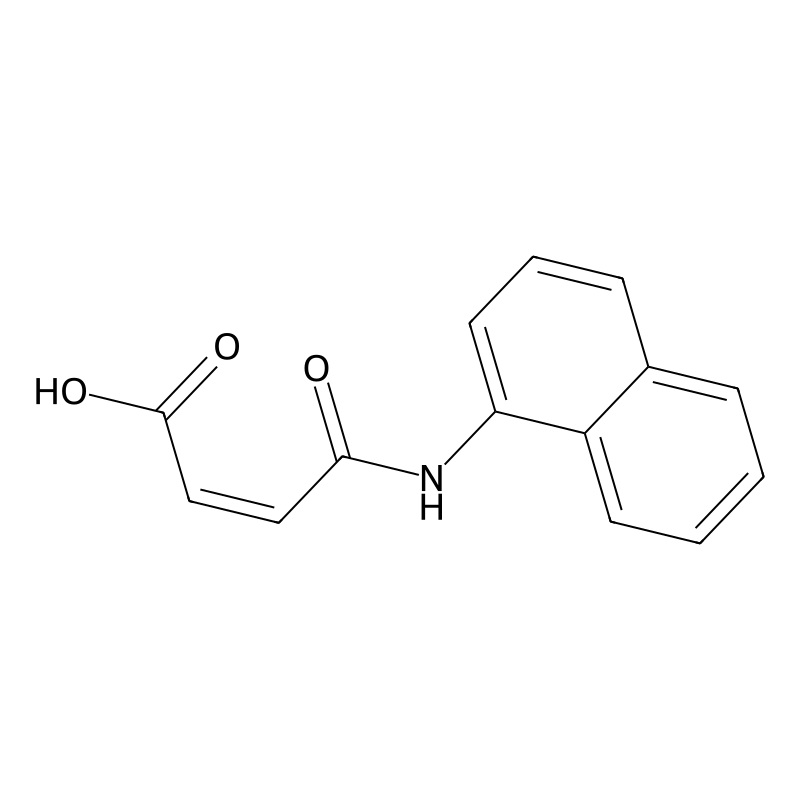

N-(1-Naphthyl)Maleamic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Plant Biology and Agriculture

Methods of Application: NPA has been used as an auxin transport inhibitor since the 1950s . It directly associates with and inhibits PIN auxin transporters .

Results or Outcomes: The use of NPA leads to the outgrowth of axillary buds into branches, shaping the shoot architecture, which is closely related to the yield . This is often employed in various agricultural, horticultural, and forestry plants .

Enhanced Oil Recovery

Summary of the Application: “N-(1-Naphthyl)Maleamic Acid” has been used in the field of enhanced oil recovery .

N-(1-Naphthyl)Maleamic Acid is an organic compound characterized by its unique structure, which includes a naphthyl group attached to a maleamic acid moiety. The molecular formula of N-(1-Naphthyl)Maleamic Acid is C₁₄H₁₁NO₃, and it features a carboxylic acid group, an amine group, and a double bond characteristic of maleamic acids. This compound is notable for its potential applications in various fields, including agrochemicals and pharmaceuticals.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield maleic acid.

- Cyclodehydration: This reaction can occur in the presence of acetic anhydride, leading to the formation of maleimides .

- Formation of Maleimides: N-(1-Naphthyl)Maleamic Acid can be converted into N-(1-Naphthyl)Maleimide through dehydration reactions, which are useful in synthesizing sulfhydryl group reagents .

Research indicates that N-(1-Naphthyl)Maleamic Acid exhibits significant biological activity, particularly in the context of plant growth regulation. It primarily targets the auxin pathway, which is crucial for various physiological processes in plants, including cell elongation and division. This compound has been explored for its potential in developing effective crop protection agents.

Several methods have been developed for synthesizing N-(1-Naphthyl)Maleamic Acid:

- Continuous High-Efficiency Production: A method involving nitrogen protection has been reported to yield high-purity N-(1-Naphthyl)Maleamic Acid efficiently .

- Conventional Synthesis: This typically involves the reaction of 1-naphthylamine with maleic anhydride or maleic acid under controlled conditions to form the desired product.

Interaction studies have highlighted the compound's role in biological systems, particularly its interaction with plant growth pathways. The specific mechanisms through which N-(1-Naphthyl)Maleamic Acid influences auxin signaling are areas of ongoing research. Understanding these interactions can lead to advancements in agricultural biotechnology.

N-(1-Naphthyl)Maleamic Acid shares structural similarities with other compounds within the maleamic acid class. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Maleic Acid | Contains two carboxylic acid groups | Simpler structure without aromatic substitution |

| N-Phenylmaleamic Acid | Similar naphthalene ring but with phenyl group | Different aromatic substitution affects activity |

| N-(2-Naphthyl)Maleamic Acid | Contains a different naphthalene isomer | Variations in biological activity due to structure |

N-(1-Naphthyl)Maleamic Acid is unique due to its specific interaction with the auxin pathway and its potential as a synthetic intermediate in agrochemical production, distinguishing it from other maleamic acids and their derivatives.